![molecular formula C17H16O2 B13937495 1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane CAS No. 62121-85-1](/img/structure/B13937495.png)
1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diphenyl-2,3-dioxabicyclo[221]heptane is a chemical compound known for its unique structure and reactivity It is an endoperoxide, which means it contains a peroxide group within a cyclic structure
Vorbereitungsmethoden
1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane can be synthesized through several methods. One common synthetic route involves the reaction of benzophenone with sodium tert-butoxide in toluene at -78°C, followed by the addition of ethyl 3-benzoylpropanoate. The mixture is then exposed to oxygen and irradiated with light in the presence of methylene blue, resulting in the formation of the desired compound .
Analyse Chemischer Reaktionen
1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane has several scientific research applications:
Biology: The compound’s structure and reactivity make it a useful tool for studying biological processes involving peroxides and radical species.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the context of its ability to generate reactive oxygen species.
Wirkmechanismus
The mechanism of action of 1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane involves its ability to undergo electron transfer reactions. The compound can accept electrons, leading to the formation of radical-anion intermediates. These intermediates can then undergo further reactions, such as β-scission fragmentation, resulting in the formation of various products . The specific molecular targets and pathways involved in these reactions depend on the conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane can be compared to other endoperoxides and bicyclic compounds:
Similar Compounds: Examples include 1,3-diphenyl-1,3-propanedione and trans-chalcone, which are products of the compound’s reactions.
Uniqueness: The compound’s unique structure, with a peroxide group within a bicyclic framework, distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
62121-85-1 |
|---|---|
Molekularformel |
C17H16O2 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
1,4-diphenyl-2,3-dioxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C17H16O2/c1-3-7-14(8-4-1)16-11-12-17(13-16,19-18-16)15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChI-Schlüssel |
ZWTBPRUIPRPOLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC1(OO2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


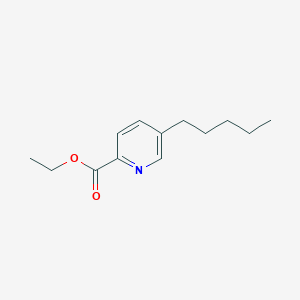
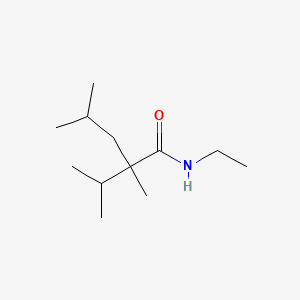
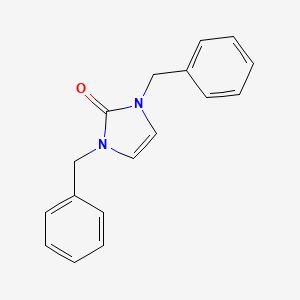
![1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester](/img/structure/B13937432.png)
![3-[5-(3-Methyl-piperidin-2-yl)-[1,2,4]oxadiazol-3-yl]-benzonitrile](/img/structure/B13937447.png)
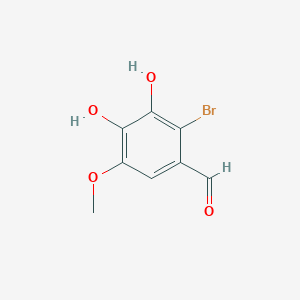
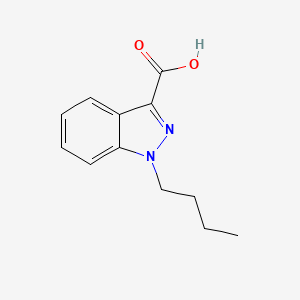
![Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13937460.png)

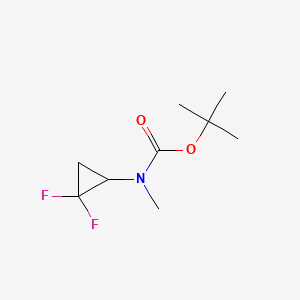

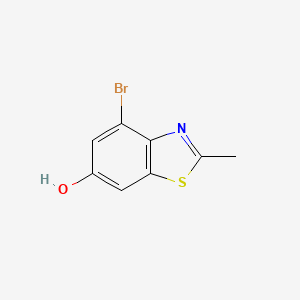
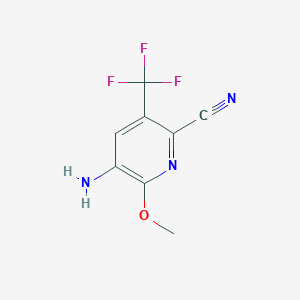
![2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one](/img/structure/B13937521.png)
